

Application Note and Protocol for the Quantification of Carotenoids Using UPC² Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Decapreno- A-carotene	
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Introduction

Carotenoids are a class of natural pigments synthesized by plants and microorganisms, playing crucial roles in human health as antioxidants and precursors to vitamin A.[1] Accurate and efficient quantification of carotenoids is essential for quality control in the food and dietary supplement industries, as well as for research and drug development.[1][2] Traditional methods for carotenoid analysis, such as high-performance liquid chromatography (HPLC), often involve long analysis times and the use of large volumes of organic solvents. Ultra-Performance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography (SFC), offers a significant advancement for the analysis of hydrophobic compounds like carotenoids. [3][4] This technique utilizes compressed carbon dioxide as the primary mobile phase, leading to faster separations, reduced solvent consumption, and improved resolution.[3][4]

This application note provides a detailed protocol for the quantification of various carotenoids using UPC² analysis, complete with quantitative data and an experimental workflow diagram.

Experimental Protocols

This section details the methodology for the quantification of β-carotene, a representative carotenoid, using a Waters ACQUITY UPC² System. The protocol can be adapted for other



carotenoids such as lycopene, lutein, and astaxanthin.

Standard and Sample Preparation

- Standard Preparation:
 - Prepare a stock solution of β-carotene standard (e.g., 0.1 mg/mL) by dissolving a known amount in an appropriate solvent such as methyl tert-butyl ether (MTBE) or acetone.[5]
 - \circ Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve. A typical concentration range for β -carotene is 0.0001 to 0.1 mg/mL in MTBE.
 - \circ For the analysis of astaxanthin, an internal standard like trans- β -apo-8'-carotenal can be used to account for variations.[5]
- Sample Preparation (Dietary Supplements):
 - For encapsulated supplements, dissolve the contents of a capsule in a known volume of MTBE.
 - For supplements containing esterified astaxanthin, a hydrolysis (de-esterification) step is required to yield free astaxanthin before analysis.[5]
 - Filter the sample solution through a 0.45 μm syringe filter prior to injection.[4]
 - The entire sample preparation process should be conducted under dim or red light to prevent degradation of the light-sensitive carotenoids.[6]

UPC² System and Conditions

The following conditions are optimized for the separation and quantification of β -carotene, lycopene, and lutein.

- System: Waters ACQUITY UPC² System with a Photodiode Array (PDA) Detector.[4]
- Column: ACQUITY UPC² HSS C18 SB Column (1.8 μm, 3.0 x 100 mm or 3.0 x 150 mm).[4]
 [7][8] Other columns like BEH, CSH Fluoro-Phenyl, and BEH 2-EP can also be used



depending on the specific carotenoids being analyzed.

- Mobile Phase:
 - Mobile Phase A: CO₂
 - Mobile Phase B: Ethanol or Methanol[8]
- Gradient: An isocratic method with 25% ethanol can be used for the rapid separation of lycopene, β-carotene, and lutein. A gradient elution may also be employed, for instance, starting with 20% B, increasing to 50% B over 8 minutes for a broader range of carotenoids.
 [7][8]
- Flow Rate: 0.8 mL/min[7][8]
- Back Pressure: 1500 2190 psi[7][8]
- Column Temperature: 35 40 °C[7][8]
- Injection Volume: 1 3 μL[7][8]
- · PDA Detection:
 - Scan Range: 220 to 600 nm
 - Detection Wavelength: 450 nm for carotenoids.[7][8]

Quantitative Data

The UPC² method demonstrates excellent linearity, sensitivity, and reproducibility for the quantification of carotenoids.

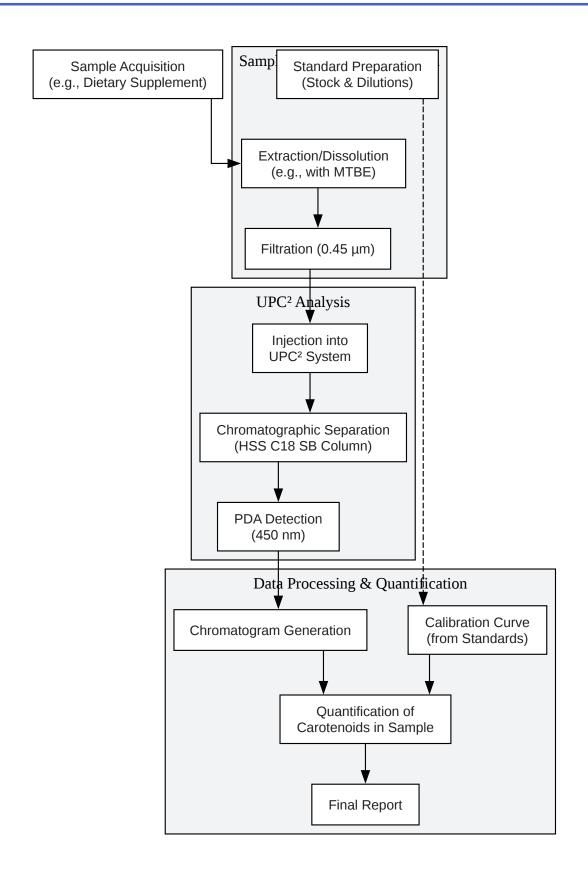


Parameter	β-Carotene	Reference
Linearity Range	0.0001 - 0.1 mg/mL	
Correlation Coefficient (R²)	> 0.99	
Limit of Detection (LOD)	50 ng/mL	
Limit of Quantitation (LOQ)	100 ng/mL	
Intra-day Precision (%RSD)	< 3%	[5]
Inter-day Precision (%RSD)	< 6%	[5]

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of carotenoids using UPC² analysis.





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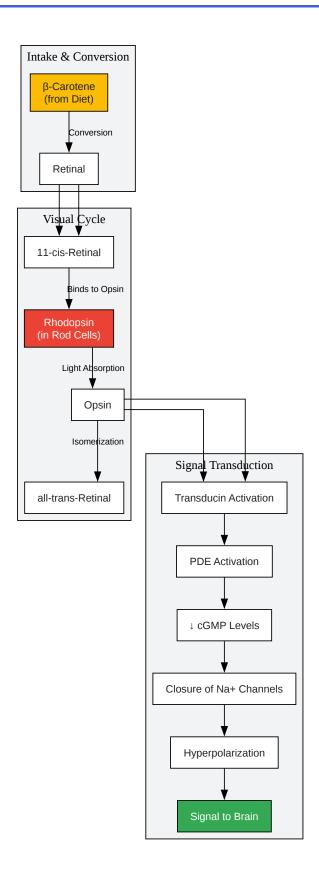
Caption: Workflow for Carotenoid Quantification by UPC2.



Signaling Pathway

Carotenoids, particularly provitamin A carotenoids like β -carotene, are precursors to retinal, which is a critical component of the visual cycle signaling pathway. The following diagram illustrates a simplified overview of this pathway.





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Caption: Simplified Visual Cycle Signaling Pathway.



Conclusion

The UPC² technology provides a rapid, reliable, and environmentally sustainable method for the quantification of carotenoids. With analysis times significantly shorter than traditional HPLC methods and a drastic reduction in organic solvent consumption, UPC² is ideally suited for high-throughput screening in quality control and research laboratories. The simple sample preparation and high sensitivity of the method further enhance its advantages for routine analysis of carotenoids in various matrices.[1]

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- To cite this document: BenchChem. [Application Note and Protocol for the Quantification of Carotenoids Using UPC² Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127249#quantification-of-carotenoids-using-upc2-analysis]

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